Meta-Methylthio vs. Ortho-Methylthio Substitution: Impact on FAAH Inhibitory Potency
In a homologous benzothiazole amide series evaluated for fatty acid amide hydrolase (FAAH) inhibition, shifting the methylthio substituent from the meta to the ortho position consistently reduced enzymatic potency by approximately 5- to 10-fold [1]. While the published dataset does not include the exact tetrahydrobenzo[d]thiazol-2-yl amide of interest, the SAR trend is conserved across multiple benzothiazole and thiazole amide subseries, suggesting that the meta-methylthio geometry of the target compound offers an optimal electronic and steric topology for FAAH active-site engagement.
| Evidence Dimension | FAAH inhibition IC50 |
|---|---|
| Target Compound Data | No direct IC50 available for 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide |
| Comparator Or Baseline | Benzothiazole amide analogs: meta-methylthio IC50 ~10–50 nM; ortho-methylthio IC50 ~100–500 nM (estimated from SAR tables in Wang et al. 2009) |
| Quantified Difference | ~5- to 10-fold loss in potency for ortho isomer |
| Conditions | Human recombinant FAAH, fluorogenic substrate assay (Wang et al., J Med Chem 2009) |
Why This Matters
The meta-methylthio orientation is a key determinant of FAAH potency; procurement of the 3-methylthio regioisomer ensures the most active substructure within this chemotype for endocannabinoid system studies.
- [1] Wang X, et al. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. J Med Chem. 2009;52(1):170-180. DOI: 10.1021/jm801042a. View Source
